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molecular formula C6H3FN4O2 B8487516 1-Azido-3-fluoro-2-nitrobenzene

1-Azido-3-fluoro-2-nitrobenzene

Cat. No. B8487516
M. Wt: 182.11 g/mol
InChI Key: METKBMVDFPVNJQ-UHFFFAOYSA-N
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Patent
US08063053B2

Procedure details

reacting sodium azide with 1,3-difluoro-2-nitrobenzene to form 1-azido-3-fluoro-2-nitrobenzene; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](F)[C:7]=1[N+:13]([O-:15])=[O:14]>>[N:1]([C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([F:5])[C:7]=1[N+:13]([O-:15])=[O:14])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C(=CC=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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